molecular formula C23H22FN7O3 B2965424 (2,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920387-40-2

(2,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2965424
CAS No.: 920387-40-2
M. Wt: 463.473
InChI Key: PDGLIBKGCSXVHE-UHFFFAOYSA-N
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Description

The compound (2,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (hereafter referred to as Compound A) is a heterocyclic molecule featuring:

  • A piperazine ring at position 7 of the triazolopyrimidine, enhancing solubility and providing a site for structural diversification.
  • A 2,4-dimethoxyphenyl group attached via a methanone linker to the piperazine, influencing electronic and steric properties.
  • A 3-fluorophenyl substituent at position 3 of the triazolopyrimidine, introducing electron-withdrawing effects and metabolic stability.

Molecular Formula: C₂₂H₂₀FN₇O₂
Molecular Weight: 433.4 g/mol
Key Features: Fluorine and methoxy groups modulate lipophilicity and binding affinity, while the triazolopyrimidine-piperazine scaffold is common in kinase inhibitors and receptor antagonists .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O3/c1-33-17-6-7-18(19(13-17)34-2)23(32)30-10-8-29(9-11-30)21-20-22(26-14-25-21)31(28-27-20)16-5-3-4-15(24)12-16/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGLIBKGCSXVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structural components suggest a variety of pharmacological properties, including anticancer and anti-inflammatory effects.

Chemical Structure

The compound's structure can be broken down into several key components:

  • 2,4-Dimethoxyphenyl : A phenolic moiety that may contribute to antioxidant activity.
  • Triazolo[4,5-d]pyrimidin-7-yl : A heterocyclic component known for its role in various biological activities.
  • Piperazine : Often linked to central nervous system activity and potential antitumor effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • A series of triazole derivatives have shown significant cytotoxicity against various cancer cell lines. One study reported IC50 values as low as 0.20 μM against HepG2 cells, indicating strong antitumor activity .
  • The compound's ability to inhibit cell proliferation and induce cell cycle arrest has been documented. This is often associated with the loss of cell morphology and inhibition of migration capabilities .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as thymidylate synthase and HDAC, which are crucial for cancer cell proliferation .
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Cell Cycle Arrest : The compound may cause G1 or G2 phase arrest in cancer cells, preventing them from dividing .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityInhibition of proliferation in HepG2 cells
Enzyme InhibitionInhibition of thymidylate synthase
Apoptosis InductionTriggering apoptosis in cancer cells
Cell Cycle ArrestG1/G2 phase arrest observed

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

  • Study on Triazole Derivatives : A comprehensive study synthesized various triazole derivatives and evaluated their cytotoxicity against a panel of cancer cell lines including MCF7 and HeLa. The most active compounds exhibited IC50 values ranging from 0.49 to 48.0 μM .
  • Mechanistic Insights into Anticancer Activity : Research focused on the molecular docking studies indicated that these compounds can effectively bind to targets involved in cancer progression, such as telomerase and HDACs .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Compound A with three analogs (Compounds B, C, and D) sharing the triazolopyrimidine-piperazine scaffold but differing in substituents:

Property Compound A Compound B Compound C Compound D
IUPAC Name (2,4-Dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (3,4-Dimethoxyphenyl)(4-[3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl)methanone 2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone {4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}[4-(trifluoromethyl)phenyl]methanone
Molecular Formula C₂₂H₂₀FN₇O₂ C₂₄H₂₅N₇O₄ C₂₃H₂₀FN₇O₂ C₂₄H₂₁F₃N₇O
Molecular Weight 433.4 475.5 445.4 480.5
Key Substituents - 2,4-Dimethoxyphenyl (electron-donating)
- 3-Fluorophenyl (electron-withdrawing)
- 3,4-Dimethoxyphenyl
- 3-Methoxyphenyl
- 4-Fluorophenyl
- 4-Methoxyphenyl
- 4-Methylphenyl
- 4-Trifluoromethylphenyl

Substituent Effects on Bioactivity and Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups: Compound A combines methoxy (electron-donating) and fluorine (electron-withdrawing) groups, balancing lipophilicity and polarity. This may enhance membrane permeability compared to Compound B (three methoxy groups), which likely has higher solubility but lower bioavailability .

Substituent Position :

  • The 3-fluorophenyl in Compound A vs. 4-fluorophenyl in Compound C alters steric interactions. Meta-substitution may reduce steric hindrance in binding pockets compared to para-substitution .
  • Compound B ’s 3,4-dimethoxyphenyl group introduces bulkiness, possibly reducing binding affinity to compact active sites .

Molecular Weight and Bioavailability :

  • Compound A (433.4 g/mol) and Compound C (445.4 g/mol) fall within the optimal range for oral bioavailability (<500 g/mol). Compound B (475.5 g/mol) and Compound D (480.5 g/mol) may face challenges in absorption due to higher molecular weights .

Research Findings and Implications

  • Kinase Inhibition Potential: The triazolopyrimidine core is prevalent in kinase inhibitors. Compound A’s fluorine atom may enhance interactions with ATP-binding pockets, similar to FDA-approved kinase inhibitors like imatinib .
  • Metabolic Stability: Fluorine in Compound A and trifluoromethyl in Compound D likely reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
  • Solubility-Target Affinity Trade-off : Compound B ’s multiple methoxy groups improve solubility but may reduce affinity for hydrophobic targets, whereas Compound D ’s trifluoromethyl group prioritizes affinity over solubility .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

Answer: The synthesis involves a multi-step approach:

Triazolopyrimidine Core Formation : Cyclocondensation of 3-fluorophenyl-1H-1,2,3-triazole with a pyrimidine precursor under acidic conditions (e.g., HCl/EtOH, 80°C) .

Piperazine Coupling : React the triazolopyrimidine intermediate with 1-(2,4-dimethoxybenzoyl)piperazine using a Buchwald-Hartwig amination or nucleophilic substitution (K₂CO₃, DMF, 100°C) .

Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) followed by recrystallization (ethanol/water) to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is structural characterization performed for this compound?

Answer:

  • NMR Spectroscopy : Key signals include δ 8.2–8.5 ppm (triazolopyrimidine H), δ 3.7–4.1 ppm (piperazine CH₂), and δ 6.5–7.2 ppm (aromatic H) .
  • X-ray Crystallography : Resolve bond angles (e.g., C–N–C in triazole: ~120°) and confirm π-π stacking between aromatic rings .
  • Mass Spectrometry : ESI-MS expected [M+H]⁺: ~520–530 m/z .

Advanced Research Questions

Q. How can computational modeling predict this compound’s binding affinity for kinase targets?

Answer:

  • Molecular Docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB 1ATP). Key interactions: Fluorophenyl group with hydrophobic pockets; triazolopyrimidine with ATP-binding site .
  • Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays. Adjust force fields (AMBER) for better accuracy .

Q. How can contradictory bioactivity data across assays be resolved?

Answer:

  • Assay Optimization : Ensure consistent pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%). Include positive controls (e.g., staurosporine for kinases) .
  • Orthogonal Assays : Validate cell-based results with enzymatic assays (e.g., fluorescence polarization vs. radiometric). Check for off-target effects via proteome-wide profiling .

Q. What methodologies assess this compound’s stability under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 1–9, 37°C). Monitor degradation via HPLC at 0, 24, 48 hrs.
  • Thermal Stability : Use accelerated testing (40°C/75% RH, 30 days). Identify major degradants (e.g., demethylation products) via LC-MS .

Q. How can QSAR models guide the design of analogs with improved potency?

Answer:

  • Descriptor Selection : Include logP, polar surface area, and H-bond acceptors. Train models using Random Forest or SVM on datasets with IC₅₀ values .
  • Synthesis Priority : Prioritize analogs with predicted logP < 3 and >2 H-bond donors. Validate with in vitro ADMET assays .

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